molecular formula C11H15NO2 B14149892 2-hydroxy-N-(1-phenylethyl)propanamide CAS No. 5338-28-3

2-hydroxy-N-(1-phenylethyl)propanamide

Cat. No.: B14149892
CAS No.: 5338-28-3
M. Wt: 193.24 g/mol
InChI Key: HLBWSYNCXWWEKN-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5338-28-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-8(12-11(14)9(2)13)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,12,14)

InChI Key

HLBWSYNCXWWEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)O

Origin of Product

United States

Contextualization Within Amidic Compound Classes

2-hydroxy-N-(1-phenylethyl)propanamide is classified as a secondary amide. This classification arises from the nitrogen atom of the amide group being bonded to two carbon atoms—one from the propanoyl group and one from the phenylethyl group. Formed through the formal condensation of lactic acid (2-hydroxypropanoic acid) and 1-phenylethylamine (B125046), it possesses distinct functional groups that place it into more specific categories.

The presence of a hydroxyl (-OH) group on the alpha-carbon of the propanamide backbone categorizes it as an α-hydroxy amide. Furthermore, the molecule contains two stereocenters: one at the carbon bearing the hydroxyl group (C2 of the propanamide moiety) and another at the benzylic carbon of the phenylethyl group. This inherent chirality makes it a chiral amide, existing as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). This stereochemical complexity is a defining feature and a critical aspect of its role in chemical research.

PropertyValue
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
ClassChiral α-hydroxy secondary amide
CAS Number5338-28-3 (unspecified stereochemistry) chemsrc.com
Key Functional GroupsAmide, Hydroxyl, Phenyl

Significance of Chiral Amides Bearing Hydroxyl and Phenylethyl Moieties in Organic Synthesis and Medicinal Chemistry

The structural combination of a chiral amide with hydroxyl and phenylethyl groups is of considerable importance in both organic synthesis and medicinal chemistry. Each component contributes unique properties that researchers leverage for various applications.

The amide bond itself is a cornerstone of biological chemistry, forming the backbone of peptides and proteins. In medicinal chemistry, the amide group is a common feature in drug molecules due to its stability and ability to act as both a hydrogen bond donor and acceptor.

The chirality of the molecule is particularly significant. Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with different enantiomers of a drug molecule. researchfloor.orgmdpi.com Consequently, the ability to synthesize stereochemically pure compounds is crucial in drug discovery. nih.gov The (S)- or (R)-1-phenylethylamine moiety is a widely used and effective chiral auxiliary in asymmetric synthesis. mdpi.comnih.gov It can be temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which it can be cleaved and recovered. This makes it a powerful tool for constructing complex chiral molecules with high enantiomeric purity. mdpi.comnih.gov

The hydroxyl group further enhances the molecule's utility by providing a site for hydrogen bonding, which is critical for molecular recognition and binding affinity at biological targets. acs.org The combination of these features—a stable and interactive amide bond, stereochemical control from the phenylethyl group, and a hydrogen-bonding hydroxyl group—makes this class of compounds highly valuable as building blocks for new therapeutic agents.

Computational and Theoretical Chemistry of 2 Hydroxy N 1 Phenylethyl Propanamide

Quantum Chemical Analysis of Molecular Structure, Energetics, and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and energetic properties of 2-hydroxy-N-(1-phenylethyl)propanamide. These calculations provide a detailed picture of the molecule's three-dimensional geometry, the stability of its different spatial arrangements (conformers), and the distribution of electrons within its structure.

The core of the molecule features a chiral center at the 1-phenylethyl group and a rigid amide plane. Rotation around the C(O)—N amide bond is highly restricted, leading to distinct Z and E rotamers (conformational isomers), which can be identified and their relative stabilities calculated. semanticscholar.orgresearchgate.net For related chiral tertiary amides, DFT calculations have been used to examine the conformational equilibria in solution, showing that the interconversion rate between rotamers is highly dependent on the nature of the substituents on the amide group. semanticscholar.orgresearchgate.net

Computational analysis provides the relative energies of these conformers, allowing for the prediction of the most stable, and thus most populated, structures under given conditions. This energetic information is vital for understanding how the molecule will present itself to a biological target.

Table 1: Representative DFT-Calculated Relative Energies for Rotamers of a Chiral Tertiary Amide This table presents illustrative data for related chiral amides to demonstrate the output of quantum chemical analysis, as specific data for this compound is not available.

Rotamer Relative Gibbs Free Energy (kcal/mol) in CDCl3 Relative Gibbs Free Energy (kcal/mol) in DMSO-d6 Population (%) in CDCl3
Z-syn 0.00 0.00 55
E-syn 0.45 0.21 30
E-anti 1.20 0.85 15

Data adapted from conformational studies of related N-[(S)-α-phenylethyl] derived amides. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical analyses provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory that reveals the molecule's flexibility, conformational landscape, and interactions with its environment, particularly with solvent molecules. researchgate.netosti.gov

For a molecule like this compound, MD simulations can map the accessible conformations by tracking key dihedral angles, revealing the transitions between different low-energy states. These simulations are crucial for understanding the conformational dynamics of bioactive peptides and other flexible molecules, suggesting that biological activity can be closely related to structural dynamics. fu-berlin.denih.gov

Furthermore, MD simulations are exceptionally powerful for studying solvent interactions. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shell. osti.gov Key analyses include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, revealing the organization of the solvent shell.

Hydrogen Bond Analysis: The formation, duration, and dynamics of hydrogen bonds between the molecule's hydroxyl or amide groups and surrounding water molecules can be quantified. researchgate.net Studies on chiral amides at air/water interfaces have used MD to quantify hydrogen bond formation between adjacent molecules, which drives self-assembly. researchgate.net

These simulations provide insight into how the solvent influences the conformational preferences of the molecule and mediates its interactions with other molecules, which is fundamental to its behavior in a biological milieu.

Molecular Docking Studies of Amide Derivatives with Specific Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design and is widely applied to amide derivatives to understand their structure-activity relationships (SAR). nih.gov

Derivatives of this compound share structural motifs with potent analgesics, such as fentanyl analogs, which target opioid receptors. nih.gov Docking studies of these analogs into the µ-opioid receptor have provided detailed models of their binding modes. researchgate.net These studies typically reveal that:

The N-phenethyl group fits deep into a hydrophobic pocket of the receptor, often formed by transmembrane helices.

The protonated amine forms a critical salt bridge with a negatively charged amino acid residue, such as Aspartate (Asp) 149 in the µ-opioid receptor, anchoring the ligand in the binding site.

The N-phenylpropanamide portion projects into a different pocket, where it can form hydrogen bonds and other interactions with residues like Tyrosine (Tyr) 113 and Histidine (His) 262.

By comparing the docking scores and interaction patterns of different derivatives, researchers can rationalize why small structural changes lead to significant differences in binding affinity and biological activity. nih.govresearchgate.net This understanding is crucial for designing new derivatives with improved potency and selectivity.

Table 2: Illustrative Molecular Docking Results for a Fentanyl Analog at the µ-Opioid Receptor This table presents representative data for compounds structurally related to the N-phenylethyl propanamide scaffold to demonstrate the typical output of docking studies.

Ligand Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Fentanyl Analog -15.4 Asp149 (TM-III) Ionic / Salt Bridge
His297 (TM-VI) Pi-Pi Stacking
Tyr148 (TM-III) Hydrophobic
Trp318 (TM-VII) Hydrophobic
Gln124 (EL-2) Hydrogen Bond

Data conceptualized from docking studies on fentanyl derivatives and the µ-opioid receptor. nih.gov

In Silico Prediction of Spectroscopic Properties (e.g., Terahertz Spectroscopy)

Computational methods can accurately predict various spectroscopic properties of molecules, providing a means to interpret experimental spectra and assign spectral features to specific molecular motions. DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. cardiff.ac.uk

For amide-containing molecules, these calculations can distinguish the characteristic "amide bands":

Amide I (approx. 1600–1700 cm⁻¹): Primarily associated with the C=O stretching vibration. acs.org

Amide II (approx. 1510–1570 cm⁻¹): A combination of N-H in-plane bending and C-N stretching vibrations. acs.org

Amide III (approx. 1250–1350 cm⁻¹): A complex mix of C-N stretching and N-H bending. acs.org

The precise positions of these bands are sensitive to the molecular conformation and hydrogen bonding, making their computational prediction a valuable tool for structural analysis. researchgate.netnih.gov

Terahertz (THz) spectroscopy (approx. 3–100 cm⁻¹) probes low-frequency vibrations, such as large-amplitude conformational motions and intermolecular interactions (e.g., hydrogen-bond vibrations in a crystal lattice). Interpreting THz spectra is challenging, and computational modeling is often essential for assigning the observed spectral features to specific vibrational modes. nih.gov Recent advancements combine quantum chemistry calculations with machine learning methods to screen large databases of organic molecules for their potential use in THz detection technologies, based on their predicted absorption and Raman scattering intensities. aps.orgarxiv.orgarxiv.org

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for N-phenylpropanamide This table uses a closely related compound to illustrate the accuracy of in silico spectroscopic predictions.

Vibrational Mode Experimental IR Frequency (cm⁻¹) Calculated IR Frequency (cm⁻¹) Assignment
N-H Stretch 3290 3497 Amide A
C=O Stretch 1668 1698 Amide I
N-H Bend / C-N Stretch 1545 1570 Amide II
C-N Stretch / N-H Bend 1260 1210 Amide III

Data adapted from computational studies on N-phenylpropanamide. researchgate.net

Structure-Based Design Principles for Amide-Containing Ligands

Structure-based design is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design effective ligands. nih.gov Amide-containing compounds like this compound are excellent candidates for this approach due to the versatile role of the amide group in molecular recognition.

Key principles in the design of amide-containing ligands include:

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Structure-based design aims to position these groups to form optimal hydrogen bonds with amino acid residues in the receptor's binding site, such as with serine or asparagine, which significantly contributes to binding affinity. nih.gov

Rigidity and Conformational Control: The planarity of the amide bond reduces the number of rotatable bonds in a molecule, which can pre-organize the ligand into a conformation favorable for binding. This reduces the entropic penalty upon binding. acs.org

Hydrophobic and Aromatic Interactions: The phenyl rings in the N-(1-phenylethyl) group are critical for engaging in hydrophobic, pi-pi, or cation-pi interactions within nonpolar pockets of the receptor. nih.govacs.org Optimizing these interactions is a common strategy to enhance potency.

Chirality and Stereoselectivity: The presence of a chiral center is fundamentally important, as biological receptors are themselves chiral. nih.govresearchgate.net Enantiomers of a drug can have vastly different affinities and efficacies. researchgate.net Structure-based design must consider the correct stereochemistry to ensure optimal shape complementarity with the chiral binding site. pnas.orgnews-medical.net

Bioisosteric Replacement: When the metabolic instability of an amide bond is a concern, it can be replaced with a bioisostere—a different functional group with similar steric and electronic properties, such as a 1,2,3-triazole or an oxadiazole. nih.gov This strategy can improve pharmacokinetic properties while maintaining or enhancing binding affinity.

By integrating these principles with computational tools like molecular docking and MD simulations, medicinal chemists can iteratively modify a lead compound to optimize its interactions with the target, leading to the development of more potent and selective therapeutic agents. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Fentanyl
N-methylacetamide
N-phenylpropanamide
1,2,3-triazole
Oxadiazole

Structure Activity Relationship Sar and Mechanistic Investigations of Amide Derivatives at Biological Targets

Stereochemical Influences on Molecular Recognition and Ligand-Receptor Interactions (In Vitro)

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in the precise interactions between a ligand and its biological receptor. Even subtle changes in stereoconfiguration can lead to dramatic differences in binding affinity, efficacy, and selectivity, a phenomenon known as chiral recognition.

Research on complex amide derivatives demonstrates the profound impact of stereoisomerism. For instance, studies on the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent analgesic agent, revealed extreme differences in their biological activity. The molecule has three chiral centers, resulting in eight possible stereoisomers. In vitro opioid receptor binding assays showed that these isomers possess vastly different affinities and selectivities for the µ-opioid receptor. For example, the (3R,4S,2'S)-(+)-cis isomer was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. This highlights that a specific configuration at each chiral center is essential for optimal interaction with the receptor's binding pocket.

Further investigation into the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides confirmed these findings. Binding data revealed that specific isomers had the highest affinity and selectivity for the µ-site, while others interacted differently with δ and κ receptors. One isomer acted as a potent µ agonist in the femtomolar range, while another behaved as a weak µ antagonist, demonstrating that stereochemistry can switch a molecule's functional activity from agonism to antagonism.

The thermodynamics of ligand-receptor binding are also heavily influenced by stereochemistry. Studies on fenoterol, a β2 adrenergic receptor agonist with two chiral centers, showed that different stereoisomers have distinct thermodynamic binding profiles. The binding of (S,x')-isomers was found to be almost entirely driven by enthalpy, suggesting strong, direct interactions like hydrogen bonds. In contrast, the binding of (R,x')-isomers was purely entropy-driven, indicating that their interaction is likely stabilized by the release of water molecules from the binding site. These differences suggest that stereoisomers can interact with different conformational states of the same receptor, leading to varied biological outcomes.

Table 1: Influence of Stereochemistry on the Biological Activity of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide Isomers
Isomer ConfigurationRelative Analgesic Potency (vs. Morphine)Primary Receptor Interaction
(3R,4S,2'S)-(+)-cis-1b13,100xPotent µ agonist
(3R,4S,2'R)-(-)-cis-1a2,990xPotent µ agonist
Antipodes (e.g., 1c, 1d)Least potentWeak interaction

Elucidation of Functional Group Contributions to Biological Target Affinity and Selectivity (In Vitro)

The specific functional groups within a molecule and their relative positions are fundamental to its affinity and selectivity for a biological target. SAR studies systematically alter these groups to map their contributions to the molecular interaction. For amide-containing compounds, key functional groups include the amide linkage itself, hydroxyl groups, and aromatic rings.

The amide group (–CO–N(R)–) is a critical pharmacophore in many biologically active molecules. Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for robust interactions within receptor binding sites. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for achieving the correct orientation for binding.

Hydroxyl (–OH) groups are also significant contributors to binding affinity. They can form strong hydrogen bonds with amino acid residues in the receptor. For example, in a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide (B116566) derivatives, the hydroxyl group on the propyl linker was shown to form hydrogen bonds with residues such as Arg208 and Leu326 in bovine serum albumin, stabilizing the ligand-protein complex.

Aromatic rings, such as the phenyl group in 2-hydroxy-N-(1-phenylethyl)propanamide, contribute to binding through various non-covalent interactions. These include hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), and π-alkyl or π-cation interactions. The substitution pattern on the aromatic ring can further modulate binding. In studies of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives, the nature and position of substituents on the amide's phenyl ring significantly influenced their inhibitory activity against human DNA topoisomerase IIα.

Table 2: General Contributions of Key Functional Groups to Ligand-Receptor Interactions
Functional GroupPotential InteractionsImpact on Binding
Amide (-CONH-)Hydrogen bond donor/acceptor, dipolar interactionsAnchors ligand in binding site, provides structural rigidity
Hydroxyl (-OH)Hydrogen bond donor/acceptorIncreases affinity through specific, strong interactions
Phenyl RingHydrophobic interactions, π-π stacking, π-cationContributes to affinity and can influence selectivity
Alkyl Linkervan der Waals forces, conformational flexibilityDetermines optimal positioning of other functional groups

Enzymatic Modulation and Inhibition Mechanisms by Amide-Containing Compounds (In Vitro)

Amide-containing compounds are known to interact with a wide range of enzymes, often acting as inhibitors by interfering with their catalytic mechanisms. In vitro studies are essential for elucidating these mechanisms, which can range from reversible competition with the natural substrate to irreversible covalent modification of the enzyme.

One major target for amide-like molecules is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids. The catalytic mechanism of FAAH involves a serine nucleophile (Ser241) attacking the carbonyl carbon of the amide substrate. Amide-containing inhibitors can mimic the substrate and interact with the catalytic triad. Some inhibitors, such as certain piperidine/piperazine ureas, act as irreversible inhibitors by acylating the catalytic serine, forming a stable covalent bond. In contrast, other classes, like α-ketoamides, have been developed as potent, reversible, and non-covalently bound inhibitors.

Amide derivatives have also been identified as inhibitors of other enzymes, such as malate (B86768) dehydrogenase (MDH), which is implicated in cancer cell metabolism. SAR studies on a series of N-phenyl-propanamide derivatives revealed that substitutions on the amide phenyl ring were critical for inhibitory activity against MDH1 and MDH2 isoforms. For example, placing an electron-donating group at the meta position resulted in moderate inhibitory activity, whereas electron-withdrawing groups led to a loss of activity, indicating that electronic properties are key to the interaction.

Kinetic studies can reveal the specific type of inhibition. For instance, an analysis of tacrine-quinoline hybrids as cholinesterase inhibitors demonstrated a mixed-type inhibition mechanism. This suggests that the compounds bind to both the free enzyme and the enzyme-substrate complex, indicating interaction with both the catalytic active site and an allosteric site (the peripheral anionic site), consistent with a dual-binding mode. Similarly, certain amide-linked sulfonamides have shown competitive reversible inhibition of carbonic anhydrases, where the inhibitor directly competes with the substrate for the active site.

Table 3: Examples of Enzymatic Inhibition by Amide Derivatives (In Vitro)
Enzyme TargetAmide Inhibitor ClassMechanism of InhibitionReference
Fatty Acid Amide Hydrolase (FAAH)Piperidine UreasIrreversible (Covalent Acylation)
Fatty Acid Amide Hydrolase (FAAH)α-KetoamidesReversible (Non-covalent)
Malate Dehydrogenase (MDH)N-phenyl-propanamidesInhibition (SAR dependent)
Acetylcholinesterase (AChE)Tacrine-Quinoline HybridsMixed-type Reversible
Carbonic Anhydrase (CA)Amide-linked SulfonamidesCompetitive Reversible

In Vitro Studies on Antioxidant Properties of Related Amide Structures

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging reactive oxygen species (ROS). Various in vitro assays are used to screen and characterize the antioxidant potential of chemical structures, including amide derivatives. These assays typically measure the ability of a compound to quench stable free radicals or reduce oxidized metal ions.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay. The DPPH assay uses a stable free radical that is purple in solution; when reduced by an antioxidant, its color fades, and the change in absorbance can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on indole-3-propanamide derivatives have demonstrated their potential as antioxidants. A series of novel N-H and N-substituted indole-3-propanamides were evaluated for their ability to inhibit superoxide (B77818) anion formation and lipid peroxidation. Several of the synthesized compounds significantly inhibited superoxide radicals, with some showing inhibition in the range of 94-100%. The N-H indole-3-propanamide derivatives also showed strong inhibitory effects on lipid peroxidation.

The structural features that confer antioxidant activity often include phenolic hydroxyl groups and other moieties capable of donating a hydrogen atom or an electron to a free radical. In a study of extracts from Torreya grandis seed coats, a newly identified compound, 2-hydroxy-2-(4-hydroxyphenylethyl) malonic acid, exhibited strong ABTS, DPPH, and hydroxyl radical-scavenging activity. The presence of the 4-hydroxyphenyl group is likely a key contributor to this activity. While the core structure of this compound lacks a phenolic hydroxyl, the presence of the secondary alcohol and the amide group may still contribute to some level of antioxidant potential, though likely less potent than phenolic compounds. The antioxidant activity of related amide structures often correlates with their total phenolic content, indicating that phenolic groups are a primary driver of this property.

Table 4: Common In Vitro Antioxidant Assays
AssayPrincipleMeasurement
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.Decrease in absorbance at ~517 nm. Results often as IC50.
ABTS Radical ScavengingMeasures the ability of a compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.
FRAP (Ferric Reducing Antioxidant Power)Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Increase in absorbance due to the formation of the blue Fe²⁺-TPTZ complex.
ORAC (Oxygen Radical Absorbance Capacity)Measures the ability of a compound to protect a fluorescent probe from degradation by peroxyl radicals.Measurement of fluorescence decay over time.

Applications in Asymmetric Synthesis and Catalysis

Utilization as Chiral Auxiliaries in Stereoselective Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. While direct and extensive studies detailing the use of 2-hydroxy-N-(1-phenylethyl)propanamide as a chiral auxiliary are not prevalent in the reviewed literature, its structural components are found in well-established chiral auxiliaries. The underlying principles of these related systems offer a strong basis for its potential utility.

The core structure of this compound combines a chiral α-hydroxy acid derivative and a chiral amine, both of which are common motifs in successful chiral auxiliaries. For instance, derivatives of α-phenylethylamine are widely employed as chiral auxiliaries in various asymmetric transformations, including the synthesis of β-amino acids. In one such protocol, N,N-bis[(R)-α-phenylethyl]prop-2-enamide undergoes a 1,4-addition of (S)-α-phenylethylamine, followed by a highly diastereoselective alkylation to produce α-substituted-β-amino acids. nih.gov This demonstrates the powerful stereodirecting effect of the α-phenylethyl group.

Furthermore, the propanamide fragment is reminiscent of the acyl group commonly attached to oxazolidinone chiral auxiliaries, famously known as Evans auxiliaries. These auxiliaries are highly effective in directing stereoselective aldol (B89426) reactions and alkylations. harvard.edu The stereochemical outcome of these reactions is often dictated by the formation of a rigid chelated intermediate involving a metal ion and the carbonyl groups of the auxiliary.

The hydroxyl group in this compound could also play a crucial role in chelation control, potentially leading to high levels of diastereoselectivity in reactions such as aldol additions or alkylations of the corresponding enolate. The formation of a five- or six-membered chelate involving the hydroxyl oxygen, the amide oxygen, and a metal center could effectively shield one face of the molecule, directing the approach of an electrophile from the less hindered side.

A study on the diastereoselective α-alkoxylation of lactamide (B1674226) derivatives, which share the α-hydroxy amide motif, has shown that stereoselectivity can be achieved through the intramolecular formation of an oxonium ion. rsc.org While the observed diastereomeric ratios were modest in that specific system, it highlights the potential for the hydroxyl group to influence the stereochemical course of a reaction.

To illustrate the potential effectiveness of propanamide-based chiral auxiliaries, the following table summarizes the results from a study on the diastereoselective alkylation of a propanamide derived from bis[(R)-α-phenylethyl]amine for the synthesis of (S)-α-benzyl-β-alanine. nih.gov

StepReactionDiastereoselectivityYield
11,4-Addition of (S)-α-phenylethylamine to N,N-bis[(R)-α-phenylethyl]prop-2-enamideNot reportedGood
2Alkylation of the resulting propanamide with benzyl (B1604629) bromideHighGood
3Hydrogenolysis and HydrolysisFinal product: (S)-α-benzyl-β-alanineGood

This example underscores the potential of the N-(1-phenylethyl)propanamide framework to serve as an effective chiral auxiliary for the stereoselective synthesis of valuable organic molecules.

Design and Development of Chiral Ligands Based on N-(1-phenylethyl)propanamide Derivatives

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. The design of effective chiral ligands often involves the incorporation of rigid backbones, stereogenic centers, and heteroatoms capable of coordinating to a metal center. Derivatives of 1-phenylethylamine (B125046) (α-PEA) are frequently used as chiral building blocks in the synthesis of a wide variety of chiral ligands. mdpi.com

While specific ligands derived directly from this compound are not extensively documented, its structure provides a versatile scaffold for the design of novel P,N- and N,O-type ligands. The amide nitrogen and the hydroxyl oxygen could serve as coordination sites for a metal. Furthermore, the phenyl group on the phenylethyl moiety or the methyl group from the lactate (B86563) unit could be functionalized to introduce other coordinating groups, such as a phosphine (B1218219).

The synthesis of chiral phosphine ligands is a major area of research in asymmetric catalysis. nih.govresearchgate.net A common strategy involves the reaction of a chiral amine with a phosphine-containing moiety. For example, chiral aminophosphine (B1255530) ligands can be synthesized through the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols. scholaris.ca A hypothetical route to a P,N-ligand based on our target compound could involve the conversion of the hydroxyl group to a leaving group, followed by substitution with a diarylphosphine.

The following table presents examples of different classes of chiral ligands derived from α-phenylethylamine and their applications in asymmetric catalysis, illustrating the potential for developing new ligands from the N-(1-phenylethyl)propanamide scaffold.

Ligand TypeExample ApplicationMetalEnantioselectivity (ee)
PhosphoramiditeEnantioselective ArylationCopperUp to 90%
Phosphine-PhosphoramiditeAsymmetric HydrogenationIridiumUp to 94%
AminonaphtholEnantioselective Phenyl TransferZincGood

Data sourced from a review on the applications of enantiomeric 1-phenylethylamine. mdpi.com

The development of such ligands would allow for the exploration of their efficacy in a range of metal-catalyzed reactions, including hydrogenation, C-C bond formation, and allylic substitution. The modular nature of the this compound structure would permit fine-tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic transformations.

Exploration in Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. A significant area within organocatalysis involves the use of chiral molecules that can promote reactions through non-covalent interactions, such as hydrogen bonding. Chiral amides and compounds bearing hydroxyl groups are known to be effective hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions.

The this compound molecule possesses both an amide N-H proton and a hydroxyl proton, making it a potential candidate for a bifunctional hydrogen-bonding organocatalyst. The amide and hydroxyl groups could act in concert to activate a substrate, for example, a nitroalkene in a Michael addition or an aldehyde in an aldol reaction, while the chiral backbone induces enantioselectivity.

Research has shown that chiral prolinamide derivatives can be efficient organocatalysts for direct asymmetric aldol reactions. researchgate.net For instance, (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide has been successfully employed to catalyze the reaction between isatins and acetone. researchgate.net This highlights the potential of chiral amides with hydroxyl groups to function as effective organocatalysts.

Furthermore, chiral squaramide derivatives are recognized as excellent hydrogen bond donor catalysts. researchgate.net These molecules feature a rigid squaric acid core with two amide functionalities. While structurally different from this compound, the principle of bifunctional hydrogen bonding is similar. The development of organocatalysts based on open-chain phosphorus amides has also been explored, demonstrating that acyclic structures can exhibit significant catalytic activity and selectivity. beilstein-journals.org

The following table summarizes different types of hydrogen-bonding organocatalysts and the asymmetric reactions they promote, providing a framework for the potential exploration of this compound in this context.

Organocatalyst TypeKey Functional GroupsExample Reaction
Prolinamide DerivativesAmide, Hydroxyl, PyrrolidineAsymmetric Aldol Reaction
Thioureas/Squaramides(Thio)urea/Squaramide, Chiral AmineMichael Addition, Friedel-Crafts Alkylation
Phosphorus AmidesPhosphoryl, AmideMichael Addition

The exploration of this compound and its derivatives as organocatalysts would involve screening their activity in various asymmetric reactions that are known to be promoted by hydrogen-bond donors. The modularity of its synthesis would allow for the preparation of a library of related compounds to optimize catalytic performance.

Future Research Trajectories and Emerging Methodologies for 2 Hydroxy N 1 Phenylethyl Propanamide

Development of Innovative Stereoselective Synthetic Pathways for Amide Scaffolds

The synthesis of specific stereoisomers of 2-hydroxy-N-(1-phenylethyl)propanamide is crucial, as different isomers can exhibit varied biological activities. Future research is focused on developing more efficient and highly selective synthetic routes for chiral amide scaffolds.

Multicomponent Reactions (MCRs): MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. acs.orgwikipedia.org The Passerini reaction, for instance, directly synthesizes α-acyloxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid, which can be precursors to α-hydroxy amides like the target compound. nih.govacs.orgresearchgate.net The Ugi reaction, involving an additional amine component, yields α-aminoacyl amide derivatives. acs.orgwikipedia.org Innovations in MCRs focus on expanding their scope, improving stereochemical control through chiral catalysts or auxiliaries, and adapting them for more diverse and complex amide structures. acs.orgacs.org

Asymmetric Catalysis: The development of novel chiral catalysts is a cornerstone of modern organic synthesis. For amide scaffolds, this includes:

Transition-Metal Catalysis: This approach utilizes chiral ligands in combination with transition metals to catalyze asymmetric reactions, such as C-H amination or cross-coupling reactions, to form the amide bond with high enantioselectivity. pnas.org

Organocatalysis: Chiral small organic molecules, such as cinchona alkaloids or proline derivatives, are used to catalyze stereoselective amide bond formation. pnas.org These methods avoid the use of potentially toxic or expensive metals. Asymmetric biomimetic transamination of α-keto amides using chiral organocatalysts represents a promising strategy for producing chiral amides. rsc.orgnih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. acs.org The use of enzymes like lipases for kinetic resolution or engineered ligases for direct amide bond formation is a growing area of interest for producing enantiopure amides. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forming chemical bonds. researchgate.net Its application to amide synthesis allows for the generation of radical intermediates under gentle conditions, enabling novel reaction pathways that are often complementary to traditional methods. researchgate.net

Table 1: Comparison of Innovative Synthetic Methodologies for Amide Scaffolds

Methodology Core Principle Advantages Key Research Directions
Multicomponent Reactions (e.g., Passerini, Ugi) Combination of three or more reactants in a one-pot reaction to form a complex product. acs.orgnih.gov High atom economy, operational simplicity, rapid generation of molecular diversity. acs.orgacs.org Development of new catalytic and enantioselective variants; expansion to new component combinations. acs.org
Asymmetric Catalysis Use of chiral catalysts (metal complexes, organocatalysts, or enzymes) to control stereochemistry. pnas.orgacs.org High enantioselectivity, access to specific stereoisomers, potential for low catalyst loading. Design of more efficient and robust catalysts; application of biocatalysis for greener synthesis. acs.org

| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate radical-based bond-forming reactions. researchgate.net | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. researchgate.net | Exploring new photocatalytic systems and reaction types for amide synthesis. |

Advanced Computational Approaches for Predicting Molecular Interactions and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby guiding experimental research. For this compound and related amides, these approaches offer profound insights into their synthesis, structure, and function.

Mechanism Elucidation and Reaction Prediction: Density Functional Theory (DFT) calculations are extensively used to model reaction pathways and transition states for amide bond formation. acs.orgrsc.orgrsc.org This allows researchers to understand the detailed mechanisms of reactions like the Passerini and Ugi multicomponent reactions, predict their stereochemical outcomes, and identify rate-determining factors. researchgate.netresearchgate.net By simulating how different catalysts, solvents, and substrates influence reaction barriers and thermodynamics, computational models can accelerate the optimization of synthetic routes. acs.orgmdpi.com For example, DFT can explain the role of hydrogen bonding in the transition state of the Passerini reaction, guiding the choice of solvent to improve reaction rates. organic-chemistry.org

Predicting Molecular Properties and Conformation: Computational methods can accurately predict the three-dimensional structure and conformational preferences of amides. acs.org Understanding the stable conformations of this compound is critical, as the molecule's shape dictates its interactions with biological targets. Calculations can reveal key structural features, such as the planarity of the amide bond, the potential for intramolecular hydrogen bonding, and the energetic barriers to bond rotation. nih.gov These conformational insights are crucial for interpreting experimental data, such as NMR spectroscopy, and for designing molecules with specific shapes. acs.org

Molecular Docking and Binding Prediction: A primary application of computational chemistry in drug discovery is predicting how a molecule will bind to a biological target, such as a protein receptor or enzyme. Molecular docking simulations place a ligand (e.g., this compound) into the binding site of a protein and calculate a score that estimates the binding affinity. semanticscholar.orgnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com This information is invaluable for prioritizing compounds for synthesis and biological testing and for designing derivatives with improved potency and selectivity. semanticscholar.org

Table 2: Key Computational Methods in Amide Research

Computational Method Application Insights Gained
Density Functional Theory (DFT) Elucidating reaction mechanisms; calculating molecular properties (e.g., charges, energies). rsc.orgmdpi.com Understanding transition states, predicting reaction outcomes, explaining catalyst and solvent effects. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulation Simulating the movement of a molecule and its environment over time. Revealing conformational flexibility, solvent effects, and the dynamics of binding to a target.
Molecular Docking Predicting the preferred orientation and binding affinity of a ligand to a macromolecular target. semanticscholar.org Identifying potential biological targets, rationalizing structure-activity relationships, guiding lead optimization. nih.govmdpi.com

| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties of molecules with their biological activity. | Building predictive models for activity, toxicity, and other properties to screen virtual libraries. |

Exploration of Novel Biological Targets for Amide-Containing Chemical Space

The amide bond is a cornerstone of peptide and protein structure, making amide-containing small molecules, known as peptidomimetics, a rich source of potential therapeutics. The chemical space occupied by compounds like this compound is being actively explored to identify novel biological targets and develop new medicines.

Targeting Protein-Protein Interactions (PPIs): Many disease processes are driven by aberrant interactions between proteins. Small molecules that can disrupt these PPIs are highly sought after but are notoriously difficult to design. The structural features of this compound, which mimic dipeptide segments, make it and similar scaffolds ideal starting points for developing PPI inhibitors. Future research will leverage high-throughput screening of amide-focused chemical libraries against specific PPI targets implicated in diseases like cancer and neurodegeneration.

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These powerful technologies enable the unbiased identification of protein targets for small molecules directly in complex biological systems. In a chemoproteomics approach, an amide compound might be modified with a chemical handle to "fish" for its binding partners from a cell lysate. ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. Designing amide-based probes could help identify novel enzymes that are regulated by this class of compounds, uncovering new therapeutic opportunities.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that are the targets of a significant percentage of modern drugs. Certain classes of N-acyl amides have been identified as endogenous signaling molecules that activate GPCRs, such as cannabinoid receptors and sphingosine-1-phosphate receptors. wikipedia.orgnih.gov This suggests that synthetic amides could be designed to modulate these or other GPCRs with high specificity. The exploration of orphan GPCRs (receptors whose endogenous ligand is unknown) with libraries of amide compounds is a promising avenue for discovering entirely new signaling pathways and drug targets. nih.gov

Table 3: Emerging Strategies for Biological Target Identification of Amides

Strategy Description Potential Outcome for Amide Scaffolds
Phenotypic Screening Screening compounds for a desired effect in a cellular or whole-organism model without a preconceived target. Discovery of amides with novel therapeutic effects, followed by target deconvolution to identify the mechanism of action.
Chemoproteomics Using affinity-based probes derived from a bioactive compound to isolate and identify its protein binding partners. Unbiased identification of direct protein targets for a given amide, revealing its molecular mechanism.
Fragment-Based Screening Identifying low-molecular-weight fragments that bind weakly to a target, then growing or linking them to create a potent ligand. Using simple amide fragments as building blocks to construct potent and selective modulators of challenging targets like PPIs.

| Targeting Endogenous Signaling | Designing synthetic amides to mimic or antagonize the function of endogenous N-acyl amide signaling molecules. wikipedia.org | Development of novel modulators for receptors involved in pain, inflammation, and metabolic homeostasis. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Amide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis and prediction of complex chemical and biological data at an unprecedented scale. For research involving this compound, these technologies are poised to accelerate discovery from synthesis to biological application.

Predictive Synthesis and Reaction Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcome of unknown reactions. For amide synthesis, this means predicting the yield, stereoselectivity, or optimal conditions for a given coupling of a carboxylic acid and an amine. pnas.org These models can learn subtle patterns from molecular structures to suggest the best reagents, catalysts, and solvents, significantly reducing the experimental effort required for synthesis optimization. Graph neural networks, a type of AI architecture, are particularly adept at learning from molecular structures to predict DFT-level descriptors that correlate with reaction rates. digitellinc.comrsc.org

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. By learning from databases of known bioactive molecules and their targets, these models can generate novel amide structures that are predicted to be active against a specific biological target. This approach can explore a much larger chemical space than traditional methods and propose innovative molecular scaffolds that a human chemist might not have conceived.

Predicting Bioactivity and ADMET Properties: ML models are increasingly used to predict the biological activity of virtual compounds, as well as their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By training on data from thousands of biological assays, these models can screen virtual libraries of amides to prioritize those most likely to be potent, selective, and have drug-like properties. This in silico screening dramatically improves the efficiency of the drug discovery process, allowing researchers to focus their resources on the most promising candidates.

Table 4: Applications of AI and Machine Learning in Amide Research

AI/ML Application Description Impact on Research
Reaction Outcome Prediction Training models on reaction databases to predict the success or yield of a new transformation. pnas.org Reduces the number of failed experiments and accelerates the discovery of optimal synthetic routes.
Retrosynthesis Planning Using AI to devise a synthetic pathway for a target molecule by working backward from the product. Suggests novel and efficient synthetic strategies for complex amides.
Generative Molecular Design Employing deep learning models to create novel molecular structures with optimized properties. Expands the accessible chemical space and designs molecules tailored for specific biological targets.

| Property Prediction (QSAR/QSPR) | Building models that correlate molecular structure with biological activity, toxicity, or physical properties. digitellinc.comrsc.org | Enables rapid virtual screening of large compound libraries, prioritizing candidates for synthesis and testing. |

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